REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.[CH3:14]I.[Cl-].[NH4+]>Cl([O-])(=O)(=O)=O.C([N+](CC)(CC)CC)C.CC(N(C)C)=O.CN(C)C=O.[Pt]>[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([O:12][CH3:13])=[O:11].[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([OH:12])=[O:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter)
|
Type
|
CUSTOM
|
Details
|
at -5° to 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ether
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.[CH3:14]I.[Cl-].[NH4+]>Cl([O-])(=O)(=O)=O.C([N+](CC)(CC)CC)C.CC(N(C)C)=O.CN(C)C=O.[Pt]>[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([O:12][CH3:13])=[O:11].[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([OH:12])=[O:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter)
|
Type
|
CUSTOM
|
Details
|
at -5° to 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ether
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.[CH3:14]I.[Cl-].[NH4+]>Cl([O-])(=O)(=O)=O.C([N+](CC)(CC)CC)C.CC(N(C)C)=O.CN(C)C=O.[Pt]>[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([O:12][CH3:13])=[O:11].[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([OH:12])=[O:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter)
|
Type
|
CUSTOM
|
Details
|
at -5° to 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ether
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1.[CH3:14]I.[Cl-].[NH4+]>Cl([O-])(=O)(=O)=O.C([N+](CC)(CC)CC)C.CC(N(C)C)=O.CN(C)C=O.[Pt]>[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([O:12][CH3:13])=[O:11].[CH3:14][CH:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=1)[C:10]([OH:12])=[O:11] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter)
|
Type
|
CUSTOM
|
Details
|
at -5° to 0° C.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ether
|
Type
|
DISTILLATION
|
Details
|
The ether was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)C1=CC=C(C=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |